
1-Bromo-2-(bromometil)-3,3-dimetilbutano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(bromomethyl)-3,3-dimethylbutane is an organic compound with the molecular formula C₇H₁₄Br₂ It is a brominated derivative of 3,3-dimethylbutane and is characterized by the presence of two bromine atoms attached to the carbon chain
Aplicaciones Científicas De Investigación
1-Bromo-2-(bromomethyl)-3,3-dimethylbutane has several applications in scientific research, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful for introducing bromine atoms into target compounds.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of brominated analogs of bioactive molecules.
Material Science: It is used in the preparation of brominated polymers and other materials with specific properties, such as flame retardancy.
Chemical Biology: The compound can be employed in the study of biological systems, particularly in the development of brominated probes for imaging and diagnostic purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-2-(bromomethyl)-3,3-dimethylbutane can be synthesized through a multi-step process involving the bromination of 3,3-dimethylbutane. The typical synthetic route includes the following steps:
Bromination of 3,3-dimethylbutane: The starting material, 3,3-dimethylbutane, is subjected to bromination using bromine (Br₂) in the presence of a radical initiator such as ultraviolet light or a peroxide. This step introduces the first bromine atom into the molecule.
Formation of 1-Bromo-2-(bromomethyl)-3,3-dimethylbutane: The intermediate product from the first step is further reacted with bromine under similar conditions to introduce the second bromine atom, resulting in the formation of 1-Bromo-2-(bromomethyl)-3,3-dimethylbutane.
Industrial Production Methods
Industrial production of 1-Bromo-2-(bromomethyl)-3,3-dimethylbutane follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors to ensure consistent product quality and minimize side reactions.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-(bromomethyl)-3,3-dimethylbutane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amines (RNH₂) under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of alkenes through dehydrohalogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), sodium alkoxides (NaOR), and primary or secondary amines. The reactions are usually carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are commonly used. The reactions are often conducted at elevated temperatures to facilitate the elimination process.
Major Products
Nucleophilic Substitution: The major products are the corresponding substituted derivatives, such as alcohols, ethers, or amines.
Elimination Reactions: The major products are alkenes, with the specific structure depending on the position of the eliminated hydrogen and bromine atoms.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(bromomethyl)-3,3-dimethylbutane in chemical reactions involves the formation of reactive intermediates such as carbocations or carbanions, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved in these reactions are determined by the nature of the nucleophile or base used and the specific reaction conditions.
Comparación Con Compuestos Similares
1-Bromo-2-(bromomethyl)-3,3-dimethylbutane can be compared with other similar compounds, such as:
1-Bromo-2-methylpropane: This compound has a similar structure but lacks the second bromine atom. It is less reactive in nucleophilic substitution reactions due to the absence of the second bromine atom.
1-Bromo-3,3-dimethylbutane: This compound has a similar carbon skeleton but with the bromine atoms in different positions. Its reactivity in elimination reactions may differ due to the different positioning of the bromine atoms.
2-Bromo-2-methylpropane: This compound has a similar structure but with the bromine atom attached to a tertiary carbon. It is more prone to elimination reactions due to the stability of the resulting carbocation intermediate.
The uniqueness of 1-Bromo-2-(bromomethyl)-3,3-dimethylbutane lies in its dual bromine substitution, which enhances its reactivity and makes it a valuable intermediate in various chemical transformations.
Propiedades
IUPAC Name |
1-bromo-2-(bromomethyl)-3,3-dimethylbutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14Br2/c1-7(2,3)6(4-8)5-9/h6H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFVKCDXYJZKJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CBr)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Br2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14924-49-3 |
Source


|
| Record name | 1-bromo-2-(bromomethyl)-3,3-dimethylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2394807.png)
![2-[(3E)-1-(ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile](/img/structure/B2394809.png)
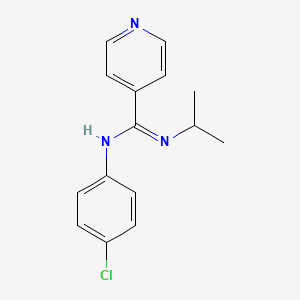
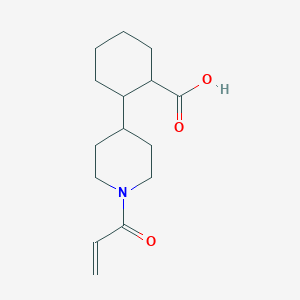

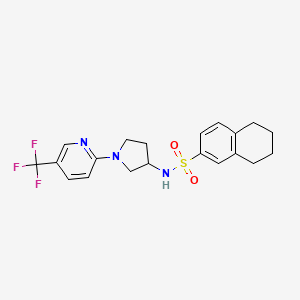
![5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2394816.png)

![1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2394818.png)
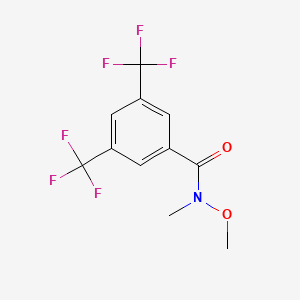
![2-Phenoxy-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2394820.png)
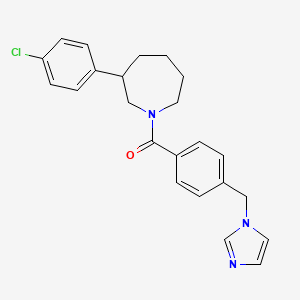
![N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2394824.png)

